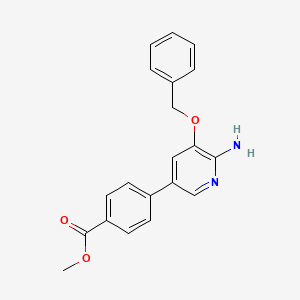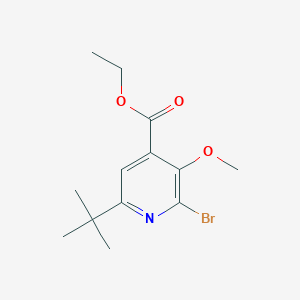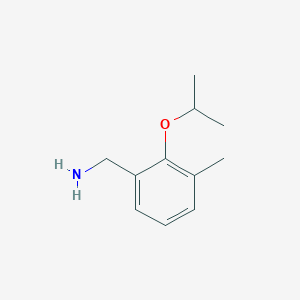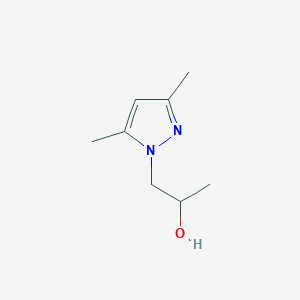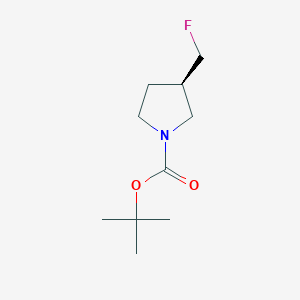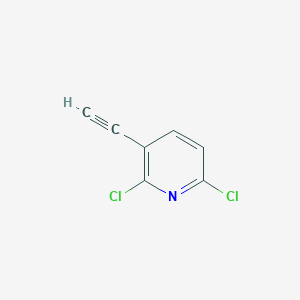![molecular formula C12H9F3N2O3 B1397251 Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 163720-43-2](/img/structure/B1397251.png)
Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate
Overview
Description
Synthesis Analysis
1,2,4-oxadiazoles, such as the one , are part of many currently marketed drugs. They are often synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The synthesis of nitrogen- and oxygen-containing scaffolds, like 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery .Molecular Structure Analysis
The molecular formula of Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate is C12H9F3N2O3 . Its structure includes a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, 1,2,4-oxadiazoles have been synthesized as part of various chemical reactions .Scientific Research Applications
Luminescent Materials in Scintillators
Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate is related to the broader class of [1,2,4]oxadiazole compounds which have been investigated for their luminescent properties. Specifically, certain oxadiazole derivatives have been incorporated as luminescent activators in plastic scintillators. These materials are designed to exhibit scintillation (light emission) when excited by ionizing radiation, making them useful in a variety of scientific and medical applications. The addition of oxadiazole derivatives can improve the scintillation efficiency, optical transparency, and stability of these materials under thermal, light, and radiation conditions (Salimgareeva & Kolesov, 2005).
Pharmacological Research
Oxadiazole derivatives, including the specific structure of this compound, have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The diverse pharmacological activities are attributed to the ability of oxadiazole rings to engage in hydrogen bond interactions with biomacromolecules, which significantly increases their pharmacological activity (Wang et al., 2022).
Material Science and Organic Electronics
Oxadiazole derivatives are also significant in the fields of material science and organic electronics due to their electronic properties. The [1,2,4]oxadiazole ring, as part of this compound, can serve as an electron-accepting and transporting material. These properties make oxadiazole derivatives suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic applications where efficient electron transport and stability are required (Sharma et al., 2022).
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, to which this compound belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives have shown potential for structure-activity relationship (sar) and activity potential .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives have shown promising target for mode of action .
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown anti-infective activities .
Biochemical Analysis
Biochemical Properties
Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound interacts with enzymes such as GSK-3β, which is involved in various cellular processes, including glycogen metabolism and cell signaling . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
This compound affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, it has been shown to modulate signaling pathways such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound can alter gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of target enzymes, forming a stable complex that inhibits enzyme activity . This inhibition can lead to the accumulation of substrates and depletion of products, disrupting normal cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can lead to the formation of active metabolites that contribute to the compound’s biological activity. Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary based on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular energy metabolism .
Properties
IUPAC Name |
ethyl 5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-19-11(18)9-16-10(20-17-9)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNFFBSXOQQJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B1397168.png)
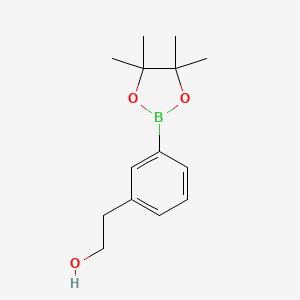
![tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B1397173.png)
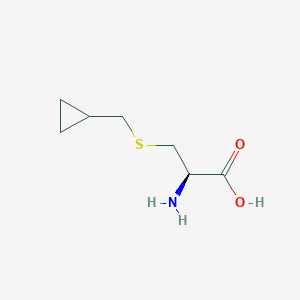
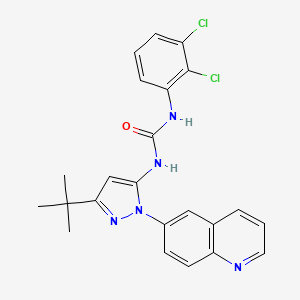
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde](/img/structure/B1397179.png)
